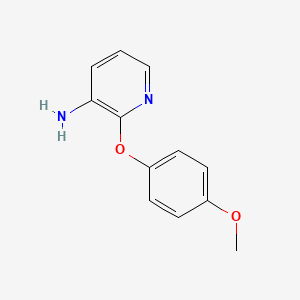
2-(4-Methoxyphenoxy)pyridin-3-amine
Übersicht
Beschreibung
“2-(4-Methoxyphenoxy)pyridin-3-amine” is a compound with the CAS Number: 170440-07-0 and a molecular weight of 216.24 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of “2-(4-Methoxyphenoxy)pyridin-3-amine” is C12H12N2O2 . The InChI Code is 1S/C12H12N2O2/c1-15-9-4-6-10 (7-5-9)16-12-11 (13)3-2-8-14-12/h2-8H,13H2,1H3 .Physical And Chemical Properties Analysis
“2-(4-Methoxyphenoxy)pyridin-3-amine” is a solid substance with a molecular weight of 216.24 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Manganese(II) Complexes
2-(4-Methoxyphenoxy)pyridin-3-amine and related ligands have been utilized in the synthesis and characterization of manganese(II) complexes. These complexes demonstrate varied magnetic properties and coordination modes, contributing to research in coordination chemistry and magnetism (Wu et al., 2004).
2. Catalysis in Cyclohexene Oxide/Carbon Dioxide Copolymerization
In polymer chemistry, chromium(III) complexes incorporating ligands related to 2-(4-Methoxyphenoxy)pyridin-3-amine have been studied for their ability to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This research is significant for developing sustainable polymer production methods (Devaine-Pressing et al., 2015).
3. Interaction with Primary Amines in Organometallic Chemistry
The compound has been studied in the context of reactions with primary amines, leading to the formation of aminophenylcarbene complexes. This is particularly relevant in the field of organometallic chemistry and the study of metal-carbene bonds (Fischer et al., 1971).
4. Study of Ligand Coordination Chemistry
Research on amine-bis(phenolato)chromium(III) chloride complexes, which include similar ligands, has provided insights into ligand coordination chemistry and its impact on catalytic activities. This is vital for understanding and improving catalyst design in various chemical reactions (Kozak et al., 2015).
5. Synthesis and Deprotonation Studies
The synthesis and deprotonation of compounds structurally similar to 2-(4-Methoxyphenoxy)pyridin-3-amine have been explored, providing insights into chemical reactivity and the potential for creating new compounds with varied properties (Rebstock et al., 2003).
6. Investigation in Protonation and Hydrogen Bonding
Studies on related compounds have explored their protonation sites and hydrogen bonding patterns. Such research is crucial for understanding molecular interactions and designing compounds with specific properties (Böck et al., 2021).
7. Use in Palladium(II) Complexes as Catalysts
The use of related ligands in the formation of Palladium(II) complexes has been investigated for their catalytic properties, especially in olefin methoxycarbonylation. This research contributes to the field of catalysis and industrial chemical processes (Zulu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHURQEIGRWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)pyridin-3-amine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
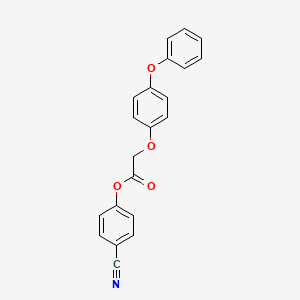

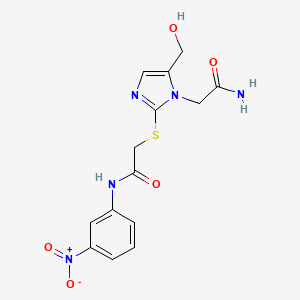
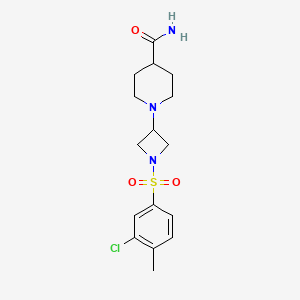
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
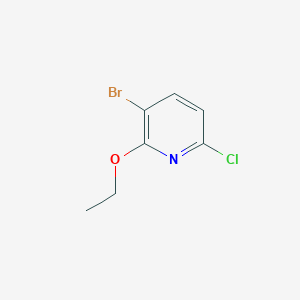

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)